molecular formula C9H10N2O2S B1621946 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 84682-22-4

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1621946
CAS No.: 84682-22-4
M. Wt: 210.26 g/mol
InChI Key: FRABGDHEKOTVGC-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ringIt has a molecular formula of C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminopyridine with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Comparison with Similar Compounds

  • 2-Pyridin-2-ylthiazole-4-carboxylic acid
  • 2-Pyridin-2-ylthiazolidine-2-carboxylic acid
  • 2-Pyridin-2-ylthiazolidine-5-carboxylic acid

Comparison: 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern on the thiazolidine ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the carboxylic acid group can influence the compound’s ability to form hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRABGDHEKOTVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004976
Record name 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-22-4
Record name 2-(2-Pyridinyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84682-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridin-2-ylthiazolidine-4-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridin-2-ylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

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